molecular formula C9H9ClN2O4 B13553377 2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid

2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid

Cat. No.: B13553377
M. Wt: 244.63 g/mol
InChI Key: LYIFTUZKXXAUDG-UHFFFAOYSA-N
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Description

2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a nitro group, and a chloro group attached to a phenyl ring, which is further connected to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid typically involves the following steps:

    Nitration: The starting material, 3-chlorophenylpropanoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position relative to the chloro group.

    Amination: The nitro compound is then subjected to reduction, often using hydrogen gas in the presence of a palladium catalyst, to convert the nitro group to an amino group.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to optimize the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The chloro group may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-3-(3-chloro-4-nitrophenyl)propanoic acid can be compared with other similar compounds, such as:

    2-Amino-3-(4-nitrophenyl)propanoic acid: Lacks the chloro group, which may affect its chemical reactivity and biological activity.

    2-Amino-3-(3-chloro-4-methylphenyl)propanoic acid:

    2-Amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid: Contains a hydroxy group, which may enhance its solubility and reactivity in certain reactions.

The presence of the chloro and nitro groups in this compound makes it unique and potentially more versatile in various chemical and biological applications.

Properties

Molecular Formula

C9H9ClN2O4

Molecular Weight

244.63 g/mol

IUPAC Name

2-amino-3-(3-chloro-4-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H9ClN2O4/c10-6-3-5(4-7(11)9(13)14)1-2-8(6)12(15)16/h1-3,7H,4,11H2,(H,13,14)

InChI Key

LYIFTUZKXXAUDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)Cl)[N+](=O)[O-]

Origin of Product

United States

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